tert-Butyl 4-((4-fluorobenzoyl)oxy)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(4-fluorobenzoyl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-17(2,3)23-16(21)19-10-8-14(9-11-19)22-15(20)12-4-6-13(18)7-5-12/h4-7,14H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQRUVJCZPBGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671340 | |
| Record name | tert-Butyl 4-[(4-fluorobenzoyl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-34-5 | |
| Record name | tert-Butyl 4-[(4-fluorobenzoyl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl 4-((4-fluorobenzoyl)oxy)piperidine-1-carboxylate typically involves:
- Protection of the piperidine nitrogen with a tert-butyl carbamate group (Boc protection).
- Introduction of the 4-fluorobenzoyl group via esterification or nucleophilic substitution.
- Use of appropriate leaving groups on the piperidine ring to facilitate substitution.
- Optimization of reaction conditions such as solvent, temperature, base, and reaction time to maximize yield and purity.
Key Preparation Methods and Conditions
Esterification via Nucleophilic Substitution Using Mesylate Intermediate
One effective approach involves preparing a mesylate intermediate on the piperidine ring, followed by nucleophilic substitution with 4-fluorobenzoic acid derivatives or their activated forms.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Preparation of tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (mesylate intermediate) | Reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) | High yield reported in literature (up to 95%) | Mesylate serves as a good leaving group for substitution |
| Nucleophilic substitution with 4-fluorobenzoate or 4-fluorobenzoyl nucleophile | Potassium carbonate or cesium fluoride as base; solvents such as N,N-dimethylacetamide (DMA) or ethanol/water mixtures; temperatures ranging 70–105 °C; reaction times 12–24 hours | 58–95% depending on conditions | Use of cesium fluoride and DMA at 85 °C for 12–18 hours yielded 58–60% product; potassium carbonate in ethanol/water reflux for 16.5 h gave 84% yield |
A solution of tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate and 4-fluorobenzoic acid derivative was stirred with potassium carbonate in ethanol/water at reflux (approximately 78 °C) for 16.5 hours. The product was isolated by filtration after crystallization induced by water addition and washing steps, yielding 84% of the target compound.
Alternatively, cesium fluoride was used in DMA at 85 °C with stepwise addition of reagents over 6 hours, followed by stirring for an additional 6 hours, resulting in 58–60% yield after chromatographic purification.
Detailed Experimental Data and Analytical Findings
Comparative Analysis of Bases and Solvents
| Base Used | Solvent(s) | Temperature | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Potassium carbonate | Ethanol/water | Reflux (~78 °C) | 84 | Good yield, mild conditions | Longer reaction time (16.5 h) |
| Cesium fluoride | N,N-dimethylacetamide | 85 °C | 58–60 | Effective for difficult substitutions | Lower yield, requires chromatographic purification |
| Cesium carbonate | N,N-dimethylformamide | 100 °C | Up to 97 (for related intermediates) | High yield for related triazole derivatives | Higher temperature, more expensive base |
Notes on Reaction Optimization
The choice of base and solvent critically affects the yield and purity of the product. Potassium carbonate in ethanol/water provides a good balance of yield and operational simplicity.
The use of cesium fluoride in polar aprotic solvents like DMA facilitates nucleophilic substitution but may require longer reaction times and more extensive purification.
Temperature control is essential to avoid decomposition or side reactions; typical ranges are 70–105 °C.
Stepwise addition of reagents and bases can improve conversion and yield in some protocols.
Summary Table of Preparation Methods
| Method No. | Reagents/Conditions | Yield (%) | Reaction Time | Solvent(s) | Base | Notes |
|---|---|---|---|---|---|---|
| 1 | tert-butyl 4-methylsulfonyloxypiperidine + K2CO3, EtOH/H2O, reflux | 84 | 16.5 h | Ethanol/water | Potassium carbonate | Crystallization and filtration |
| 2 | tert-butyl 4-methylsulfonyloxypiperidine + CsF, DMA, 85 °C | 58–60 | 12–18 h | DMA | Cesium fluoride | Requires chromatography |
| 3 | tert-butyl 4-methylsulfonyloxypiperidine + Cs2CO3, DMF, 100 °C | Up to 97 | Overnight | DMF | Cesium carbonate | Used for related triazole derivatives |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((4-fluorobenzoyl)oxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzoyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Hydrolysis: 4-(4-Fluorobenzoyloxy)piperidine-1-carboxylic acid and tert-butyl alcohol.
Reduction: 4-(4-Fluorobenzoyloxy)piperidine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily researched for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Enzyme Inhibition : Studies have indicated that tert-butyl 4-((4-fluorobenzoyl)oxy)piperidine-1-carboxylate can inhibit specific enzymes involved in metabolic pathways, which is crucial for developing treatments for diseases such as cancer and diabetes .
- Receptor Modulation : The compound may bind to receptors, influencing physiological processes. This property is essential for creating drugs that modulate neurotransmitter systems or hormonal pathways .
Neuroscience
Research suggests that the compound could be beneficial in studying neurological disorders. Its ability to cross the blood-brain barrier allows it to be tested for effects on neurotransmitter systems, potentially leading to new treatments for conditions like depression or anxiety .
Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of tert-Butyl 4-((4-fluorobenzoyl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyloxy group may enhance binding affinity to certain targets, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations and Physicochemical Properties
Key Observations:
Functional Group Impact: The ester linkage in the target compound (vs. Halogenated substituents (e.g., Br in ) increase molecular weight and may enhance binding to hydrophobic pockets in proteins . Trifluoromethoxy groups () improve membrane permeability due to higher lipophilicity .
Synthetic Utility :
Biological Activity
tert-Butyl 4-((4-fluorobenzoyl)oxy)piperidine-1-carboxylate, also known as 4-(4-Fluoro-benzoyloxy)-piperidine-1-carboxylic acid tert-butyl ester, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H22FNO4
- Molecular Weight : 323.37 g/mol
- CAS Number : 1065484-34-5
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its interaction with various receptors and enzymes. The compound is noted for its potential as a therapeutic agent in neuropharmacology and oncology.
- Receptor Interaction : The compound exhibits notable affinity for several serotoninergic and dopaminergic receptors, particularly:
- Enzyme Inhibition : The compound has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), with an IC50 value indicating potent inhibition. This suggests potential applications in managing conditions related to the endocannabinoid system .
Case Studies and Research Findings
- In Vitro Studies : Various studies have demonstrated the effectiveness of this compound in inhibiting cancer cell growth:
- Neuropharmacological Effects : In behavioral assays, the compound exhibited reduced cataleptic effects compared to traditional antipsychotics like haloperidol, suggesting a favorable side effect profile for potential neuroleptic applications .
Data Tables
| Activity | IC50 Value (µM) | Target |
|---|---|---|
| MAGL Inhibition | 0.08 | Monoacylglycerol Lipase |
| Cancer Cell Growth Inhibition | 7.9 - 92 | Breast, Ovarian, Colorectal |
| Serotoninergic Receptors | Not specified | 5-HT2A |
| Dopaminergic Receptors | Not specified | D1, D2, D4 |
Q & A
Q. What are the key structural features of tert-butyl 4-((4-fluorobenzoyl)oxy)piperidine-1-carboxylate, and how do they influence its reactivity?
The compound contains a piperidine ring substituted with a tert-butyl carbamate group and a 4-fluorobenzoyl ester. The tert-butyl group provides steric protection to the carbamate, enhancing stability during reactions, while the 4-fluorobenzoyl moiety introduces electron-withdrawing effects that modulate reactivity in nucleophilic substitutions or hydrolysis . Methodological Insight : Use NMR spectroscopy (e.g., H, C, F NMR) to confirm substituent positions and monitor electronic effects. X-ray crystallography (if crystalline) can resolve 3D conformation .
Q. What synthetic routes are commonly used to prepare this compound?
Typical routes involve:
Piperidine functionalization : Boc-protected piperidine is reacted with 4-fluorobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the ester group.
Q. How is the compound characterized for purity and structural integrity?
- HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase, UV detection at 254 nm. Purity ≥95% is standard for research-grade material .
- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion [M+H] at m/z 307.365 .
- Elemental Analysis : Matches theoretical C (66.43%), H (7.22%), N (4.56%) .
Q. What safety precautions are required when handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential dust/aerosol formation.
- Storage : Amber glass bottles at room temperature (RT) under inert atmosphere to prevent hydrolysis .
Advanced Research Questions
Q. How does the tert-butyl carbamate group influence the compound’s stability under acidic/basic conditions?
The Boc group is labile under acidic conditions (e.g., TFA in DCM) but stable in mild bases. Kinetic studies using H NMR in CDCl with incremental HCl addition show deprotection rates (t ≈ 2–4 hr at pH 2) . Methodological Insight : Monitor Boc cleavage via LC-MS or F NMR to track fluorobenzoyl retention.
Q. What strategies optimize the yield of the esterification step?
- Catalyst Screening : DMAP (4-dimethylaminopyridine) accelerates acylation by activating the carbonyl.
- Solvent Effects : Polar aprotic solvents (e.g., THF) improve reactivity vs. nonpolar solvents.
- Temperature Control : 0–5°C minimizes side reactions (e.g., piperidine ring decomposition) .
Q. How can contradictory data on biological activity be resolved?
Case Study : If one study reports kinase inhibition (IC = 10 µM) while another shows no activity:
Assay Validation : Confirm target selectivity using orthogonal assays (e.g., SPR vs. enzymatic).
Compound Integrity : Re-test purity via HPLC; impurities (e.g., hydrolyzed byproducts) may confound results.
Structural Analogs : Compare activity of derivatives (e.g., replacing 4-F with Cl) to identify pharmacophores .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., GPCRs).
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.
- ADMET Prediction : SwissADME estimates logP (2.1), bioavailability (0.55), and blood-brain barrier penetration .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
Root Causes :
- Moisture Sensitivity : Boc-protected intermediates hydrolyze if reaction vessels are not anhydrous.
- Column Chromatography : Variability in silica gel activity (e.g., 230–400 mesh vs. 70–230 mesh) affects resolution.
Resolution : Standardize reaction conditions (e.g., molecular sieves for solvent drying) and document silica gel batch details .
Q. How to address discrepancies in spectroscopic data (e.g., 13^{13}13C NMR shifts)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
